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molecular formula C8H6N2O2 B3065236 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one CAS No. 3303-17-1

2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one

Cat. No. B3065236
M. Wt: 162.15 g/mol
InChI Key: GXRYGEWSJKOGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143270B2

Procedure details

Imidazo[4,5-c][1,5]naphthyridine-2,4-diamines of the invention can be prepared according to Reaction Scheme V, wherein D, R, R1, R4a, Ph, m, and p are as defined above. 3-Aminopyridine-2-carboxylic acids of Formula XXXIII are known and can be prepared by known methods. The compound where n and m are both 0 is commercially available. In step (1) of Reaction Scheme V, a 3-aminopyridine-2-carboxylic acid of Formula III is heated with acetic anhydride to provide a 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one of Formula XXXIV.
[Compound]
Name
Imidazo[4,5-c][1,5]naphthyridine-2,4-diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-Aminopyridine-2-carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:11](OC(=O)C)(=O)[CH3:12]>>[CH3:11][C:12]1[O:9][C:8](=[O:10])[C:3]2[N:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Imidazo[4,5-c][1,5]naphthyridine-2,4-diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-Aminopyridine-2-carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Formula XXXIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)O
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Reaction Scheme V, wherein D, R, R1, R4a, Ph, m, and p
CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
In step (1) of Reaction Scheme V

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(C2=C(N1)C=CC=N2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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